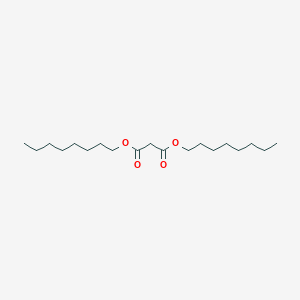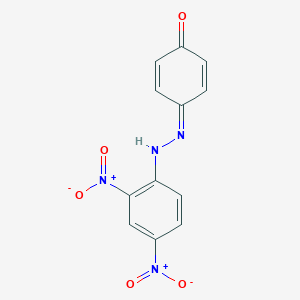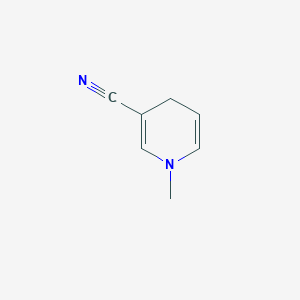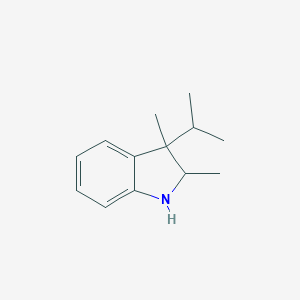
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole is a chemical compound that belongs to the class of indole derivatives. It is commonly known as DPI or dihydro-β-erythroidine (DHβE). This compound has been the subject of extensive scientific research due to its potential applications in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the competitive inhibition of the α4β2 subtype of nAChRs. This results in the blockade of the receptor and the prevention of the binding of acetylcholine, the endogenous ligand of nAChRs. This leads to a decrease in the activity of the receptor and the downstream signaling pathways, resulting in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole are mainly related to its blockade of the α4β2 subtype of nAChRs. This results in a decrease in the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes such as mood regulation, reward processing, and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole in lab experiments include its potency and selectivity for the α4β2 subtype of nAChRs, which allows for specific targeting of this receptor subtype. However, the limitations of using DPI include its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole. One potential area of research is the development of more potent and selective nAChR antagonists based on the structure of DPI. Another area of research is the investigation of the role of α4β2 nAChRs in various physiological and pathological processes, such as addiction, depression, and Alzheimer's disease. Additionally, the potential therapeutic applications of DPI and other nAChR antagonists in these conditions warrant further investigation.
Métodos De Síntesis
The synthesis of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the reaction between 2,3-dimethylindole and 2-bromo-2-methylpropane in the presence of a base. The reaction proceeds via a substitution mechanism, resulting in the formation of DPI as a white crystalline solid.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole has been extensively studied for its potential applications in the field of pharmacology. It is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DPI has been shown to selectively block the α4β2 subtype of nAChRs, which are found in the brain.
Propiedades
Número CAS |
18781-62-9 |
|---|---|
Nombre del producto |
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole |
Fórmula molecular |
C13H19N |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
2,3-dimethyl-3-propan-2-yl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-9(2)13(4)10(3)14-12-8-6-5-7-11(12)13/h5-10,14H,1-4H3 |
Clave InChI |
QGBKERMPJRWFBZ-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1)(C)C(C)C |
SMILES canónico |
CC1C(C2=CC=CC=C2N1)(C)C(C)C |
Sinónimos |
2,3-Dimethyl-3-isopropylindoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




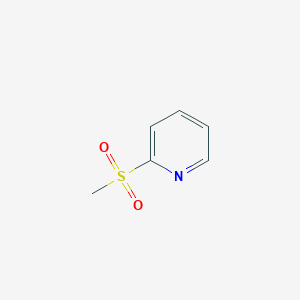

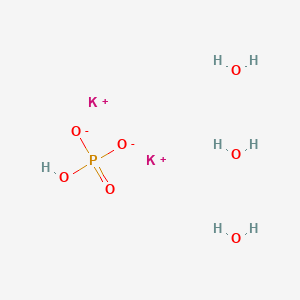
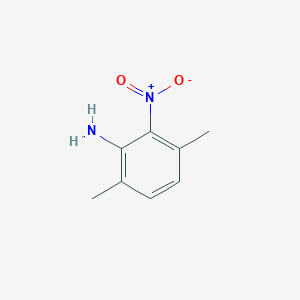
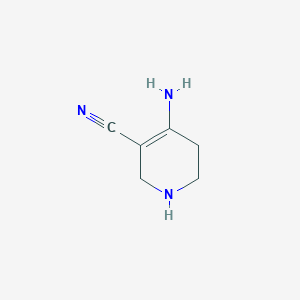

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)

